Methyl penta-2,4-dienoate
CAS No.: 2409-87-2
Cat. No.: VC21200723
Molecular Formula: C6H8O2
Molecular Weight: 112.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2409-87-2 |
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Molecular Formula | C6H8O2 |
Molecular Weight | 112.13 g/mol |
IUPAC Name | methyl (2E)-penta-2,4-dienoate |
Standard InChI | InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h3-5H,1H2,2H3/b5-4+ |
Standard InChI Key | LJDLNNZTQJVBNJ-SNAWJCMRSA-N |
Isomeric SMILES | COC(=O)/C=C/C=C |
SMILES | COC(=O)C=CC=C |
Canonical SMILES | COC(=O)C=CC=C |
Introduction
Chemical Identity and Structure
Methyl penta-2,4-dienoate is an unsaturated ester with conjugated double bonds in the carbon chain. It belongs to the family of α,β-unsaturated esters with an extended conjugation system. The compound is also known as methyl 2,4-pentadienoate and 1,3-butadiene-1-carboxylic acid methyl ester .
An interesting aspect of the compound's identity is the discrepancy in CAS registry numbers across different chemical databases. It is reported with the CAS number 1515-75-9 in some sources , while others reference it as 2409-87-2. This inconsistency may be due to different isomeric forms or registration practices.
The molecular structure features a linear carbon chain with conjugated double bonds at the 2 and 4 positions, terminated by a methyl ester group. This conjugated system gives the compound its distinctive reactivity profile, particularly in addition reactions and Diels-Alder transformations.
Physical and Chemical Properties
Methyl penta-2,4-dienoate possesses several characteristic physical and chemical properties that define its behavior under various conditions. The following table summarizes the key physical properties of the compound:
Property | Value |
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Molecular Formula | C₆H₈O₂ |
Molecular Weight | 112.127 g/mol |
Physical State | Liquid at room temperature |
Density | 0.936 g/cm³ |
Boiling Point | 135.2°C at 760 mmHg |
Flash Point | 46.4°C |
The compound exists as a liquid at room temperature with a density less than that of water . Its relatively low boiling point of 135.2°C reflects the moderate molecular weight and the presence of some intermolecular forces from the ester group. The flash point of 46.4°C indicates that the compound is flammable and should be handled with appropriate precautions .
The conjugated diene structure contributes to the compound's stability through resonance effects, while the ester functionality introduces polarity to the molecule. This combination of structural features explains many of the physical properties observed, including its solubility profile and reactivity patterns.
Hazard Type | Rating/Classification |
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Flammability | High (Rating: 3) |
Health Hazard | Moderate (Rating: 2) |
Instability | Low (Rating: 0) |
GHS Pictograms | Flammable; Irritant |
GHS Signal Word | Warning |
These classifications indicate that the primary concerns when handling methyl penta-2,4-dienoate are its flammability and potential health effects .
Chemical Reactivity and Transformations
Methyl penta-2,4-dienoate demonstrates rich chemical reactivity owing to its conjugated diene system and ester functionality. This reactivity profile makes it valuable in various synthetic applications.
Oxidation Reactions
The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. These transformations typically employ oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The mechanism involves electron transfer processes that result in the oxidation of the conjugated diene system or the ester moiety.
Reduction Reactions
Reduction of methyl penta-2,4-dienoate can target either the carbon-carbon double bonds or the ester group, depending on the reducing agent and reaction conditions employed:
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Reduction of the ester group: Using strong reducing agents like lithium aluminum hydride (LiAlH₄) produces the corresponding alcohol
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Reduction of the conjugated diene system: Can result in partially or fully saturated esters
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Selective reduction: Can be achieved with carefully chosen reagents and conditions
Diels-Alder Reactions
As a conjugated diene, methyl penta-2,4-dienoate can participate in Diels-Alder reactions either as a diene or as a dienophile, depending on the reaction partner. These cycloaddition reactions are valuable for constructing six-membered ring systems with controlled stereochemistry.
Hydrosilylation
The compound undergoes hydrosilylation reactions in the presence of appropriate catalysts such as mono(phosphine)palladium(0) complexes. The regioselectivity of these reactions can be influenced by modifications to the ligands used in the catalytic system, allowing for controlled functionalization of the conjugated system.
Substitution and Other Reactions
The ester functionality in methyl penta-2,4-dienoate can undergo nucleophilic substitution with various nucleophiles such as amines or alcohols under appropriate conditions. Additionally, the compound can participate in:
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Radical polymerization reactions
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Fe-catalyzed cross-coupling reactions
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Esterification reactions to form derivatives
Synthesis Methods
Methyl penta-2,4-dienoate can be synthesized through several routes, leveraging the reactivity of related compounds.
Esterification of Penta-2,4-dienoic Acid
One common approach involves the esterification of penta-2,4-dienoic acid with methanol using acid catalysis:
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Direct esterification with methanol using sulfuric acid or other acid catalysts under reflux conditions
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Conversion of penta-2,4-dienoic acid to its acid chloride, followed by reaction with methanol at controlled temperatures
Reaction of Alkenones with Methanol
Methyl penta-2,4-dienoate can also be formed through the reaction of 4-methylpenta-1,2,3-trien-1-one with methanol. This approach has been observed during the study of dimethylbutatrienone synthesis, where the enone intermediate reacts with methanol to form methyl 4-methylpenta-2,3-dienoate, a structural analog of the target compound .
Research Applications
The versatile reactivity profile of methyl penta-2,4-dienoate makes it valuable in various research contexts. It serves as a model compound for studying conjugated systems and as a building block in organic synthesis.
In one notable application, methyl penta-2,4-dienoate has been used in palladium-catalyzed coupling reactions. The compound can react with methyl (E)-3-iodo-2-methylacrylate in the presence of Pd₂dba₃ (tris(dibenzylideneacetone)dipalladium(0)) and AsPh₃ (triphenylarsine) in N-methylpyrrolidone (NMP) to yield methyl (E)-2-methylpenta-2,4-dienoate.
Additionally, its structural features make it useful for studying:
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Regioselectivity in addition reactions
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Stereochemistry in cycloaddition processes
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Electronic effects in conjugated systems
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Structure-activity relationships in biological systems
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